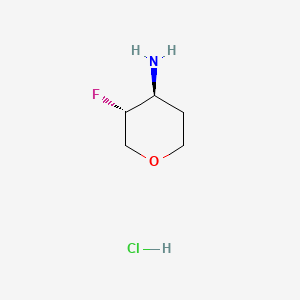
Methyl (E)-2-propylpenta-2,4-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2E)-2-propylpenta-2,4-dienoate is an organic compound characterized by its unique structure, which includes a conjugated diene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (E)-2-propylpenta-2,4-dienoate typically involves the esterification of the corresponding carboxylic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually require refluxing the mixture to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to optimize yield and efficiency. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is carried out under controlled temperature and pressure conditions to maximize the production rate.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2E)-2-propylpenta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated esters.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated esters.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl (2E)-2-propylpenta-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other materials due to its ability to undergo polymerization reactions.
Mecanismo De Acción
The mechanism of action of Methyl (E)-2-propylpenta-2,4-dienoate involves its interaction with various molecular targets. The conjugated diene system allows it to participate in cycloaddition reactions, forming cyclic compounds. These reactions are facilitated by the electron-rich double bonds, which can interact with electrophiles or nucleophiles.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (2E)-3-(2-nitrophenyl)prop-2-enoate
- Methyl (2E)-3-(acridin-4-yl)-prop-2-enoate
Uniqueness
Methyl (2E)-2-propylpenta-2,4-dienoate is unique due to its specific structure, which includes a propyl group and a conjugated diene system. This structure imparts distinct reactivity and properties compared to other similar compounds, making it valuable in specific synthetic applications and research studies.
Propiedades
IUPAC Name |
methyl (2E)-2-propylpenta-2,4-dienoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-4-6-8(7-5-2)9(10)11-3/h4,6H,1,5,7H2,2-3H3/b8-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIUXHKPBHGGSG-SOFGYWHQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=CC=C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=C\C=C)/C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 4,4/'-(1-methylethylidene)bis-, polymer with 2,2/'-iminobis[ethanol] and 2,2/'-[(1-methyleth](/img/new.no-structure.jpg)
![Thiazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B592364.png)
![Thieno[3,2-b]thiophene-2-carbonitrile](/img/structure/B592365.png)


![5-[2-(2-Chloro-4-nitrophenyl)hydrazinylidene]-2-imino-4-methyl-2,5-dihydrothiophene-3-carbonitrile](/img/structure/B592373.png)



![(3aS,7S)-7-Isopropyl-3,3a,4,5-tetrahydro-7H-pyrano[3,4-c][1,2]oxazole](/img/structure/B592380.png)

